molecular formula C24H27N5OS B2441257 N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251634-12-4

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2441257
CAS No.: 1251634-12-4
M. Wt: 433.57
InChI Key: IOJSUPBGSXMUDD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and a thioacetamide group, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-18-7-6-8-19(2)22(18)27-21(30)17-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-9-4-3-5-10-20/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJSUPBGSXMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Thioacetamide Group Addition: The thioacetamide group is incorporated through the reaction of the pyrazine derivative with thioacetic acid or its derivatives under controlled conditions.

    Final Coupling: The final step involves coupling the 2,6-dimethylphenyl group with the intermediate compound, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis and Substitution Reactions

The acetamide group undergoes hydrolysis under basic or acidic conditions. In alkaline environments (e.g., NaOH/H₂O), the amide bond cleaves to form the corresponding carboxylic acid derivative, while acidic conditions (e.g., HCl/EtOH) yield an ammonium salt intermediate .

Table 1: Hydrolysis Conditions and Products

Reagent SystemTemperature (°C)Product FormedYield (%)Source
1M NaOH (aq.)802-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetic acid72
6N HCl in EtOHRefluxAmmonium chloride intermediate68

Substitution reactions occur at the pyrazine ring’s electron-deficient positions. For example, nucleophilic aromatic substitution with amines (e.g., morpholine) replaces the thioether group under catalytic Cu(I) .

Oxidation of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation. Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA), the compound forms sulfoxide (S=O) and sulfone (O=S=O) derivatives, respectively .

Table 2: Oxidation Pathways

Oxidizing AgentSolventProductOxidation StateYield (%)Source
30% H₂O₂Acetic acidSulfoxide derivative+285
mCPBADCMSulfone derivative+478

Acylation and Alkylation

The piperazine nitrogen participates in acylation and alkylation reactions. Treatment with acetyl chloride or benzoyl chloride in dichloromethane (DCM) yields mono- or di-acylated products, depending on stoichiometry .

Table 3: Piperazine Functionalization

ReagentConditionsProduct TypeSelectivityYield (%)Source
Acetyl chlorideDCM, 0°C, 2hN-acetylpiperazineMono90
Benzyl bromideK₂CO₃, DMF, 60°CN-benzylpiperazineDi65

Electrophilic Aromatic Substitution

The 2,6-dimethylphenyl group undergoes electrophilic substitution. Nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃) occur preferentially at the para position relative to the acetamide group, guided by steric and electronic effects .

Table 4: Aromatic Substitution Reactions

Reaction TypeReagent SystemPosition SubstitutedYield (%)Source
NitrationHNO₃/H₂SO₄Para58
BrominationBr₂/FeBr₃Para63

Metal-Catalyzed Coupling

The pyrazine ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. This modifies the pyrazine’s substitution pattern while preserving the thioether linkage .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability. In simulated gastric fluid (pH 1.2), the thioether group oxidizes to sulfoxide within 2 hours, whereas it remains stable in blood plasma (pH 7.4) for >24 hours .

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Studies have shown that derivatives of this compound possess significant antimicrobial properties against both bacterial and fungal strains. The structure–activity relationship (SAR) indicates that modifications to the phenyl and piperazine groups can enhance efficacy against specific pathogens.

2. Anticancer Properties

  • Preliminary research suggests that N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide may inhibit cancer cell proliferation. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines, including breast and lung cancers.

3. Neuroprotective Effects

  • The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neuroinflammation and oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that specific modifications to the piperazine ring improved activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
Original Compound3264
Modified Compound A1632
Modified Compound B816

Case Study 2: Anticancer Activity

In a study focused on anticancer properties, researchers tested the compound's effects on human breast cancer cell lines (MCF7). The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
185
560
1030

Case Study 3: Neuroprotection

A research article highlighted the neuroprotective effects of the compound in an animal model of Parkinson's disease. Administration resulted in reduced behavioral deficits and lower levels of neuroinflammatory markers compared to control groups.

Structure–Activity Relationship (SAR)

The SAR studies conducted on this compound revealed crucial insights into how structural modifications influence biological activity:

Key Findings:

  • Dimethylphenyl Group: Enhances lipophilicity, improving cellular uptake.
  • Piperazine Moiety: Essential for receptor binding; variations can lead to altered pharmacodynamics.
  • Thio Group: Plays a critical role in antimicrobial activity; its presence is necessary for maintaining efficacy.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The piperazine moiety may interact with neurotransmitter receptors in the CNS, while the thioacetamide group could form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-((3-(4-methylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
  • N-(2,6-dimethylphenyl)-2-((3-(4-ethylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
  • N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)quinolin-2-yl)thio)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both the piperazine and thioacetamide groups in a single molecule is relatively rare, providing a distinct profile compared to similar compounds.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines

Biological Activity

N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H27N5OSC_{24}H_{27}N_{5}OS, with a molecular weight of 433.6 g/mol. The structure features a thioacetamide moiety linked to a piperazine derivative, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H27N5OSC_{24}H_{27}N_{5}OS
Molecular Weight433.6 g/mol
CAS Number1251634-12-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds designed based on similar pharmacophores have demonstrated significant inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds exhibited low micromolar activity compared to standard chemotherapeutics like etoposide and showed minimal toxicity to normal cells .

  • Topoisomerase Inhibition : Compounds with similar structures have been identified as selective inhibitors of topoisomerase II. This mechanism is crucial for disrupting DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The ability to induce ROS levels in cancer cells has been noted, leading to apoptosis and cell cycle arrest at the G1 phase .
  • Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting human acetylcholinesterase, which may contribute to their neuroprotective effects .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited potent activity against breast cancer cells with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of piperazine derivatives similar to this compound. These compounds were found to significantly inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the key considerations for synthesizing N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including thioacetylation and piperazine coupling. A typical route may start with the formation of the pyrazine-thioacetamide core via nucleophilic substitution of a pyrazine-chloro intermediate with a thioacetamide derivative. Reaction optimization should focus on:

  • Temperature control : Reflux in ethanol (80–90°C) to ensure complete substitution, as seen in analogous acetamide syntheses .
  • Catalysts : Use of sodium acetate to neutralize HCl byproducts during thioacetylation .
  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2 v/v) improves yield and purity .
    Table 1 : Example Conditions for Thioacetylation Step
ParameterOptimal Range
Temperature80–90°C
SolventEthanol
CatalystSodium acetate
Reaction Time30–60 minutes

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H/13C NMR to confirm the acetamide backbone, aromatic protons (2,6-dimethylphenyl), and piperazine/pyrazine protons. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validates purity and stoichiometry .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In vitro receptor binding assays : Target dopamine or serotonin receptors due to the 4-phenylpiperazine moiety, which is common in CNS-active compounds. Use radioligand displacement assays (e.g., [3H]spiperone for dopamine D2/D3 receptors) .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, referencing pyrazine derivatives with reported activity .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved during characterization?

  • Crystallographic refinement : Use SHELXL for high-resolution data to model disorder in flexible regions (e.g., piperazine ring conformers) .
  • Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers in the piperazine or thioacetamide groups, explaining discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
    Example Workflow :

Collect X-ray data (100 K) to minimize thermal motion.

Compare with room-temperature NMR data.

Use molecular dynamics simulations to model flexibility.

Q. What strategies improve the reproducibility of multi-step syntheses for this compound?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratios, solvent polarity) and identify critical parameters .
  • Inline analytics : Use FTIR or HPLC-MS to monitor intermediate formation in real time, reducing batch-to-batch variability .
    Table 2 : Critical Parameters for Piperazine Coupling
ParameterImpact on Yield
Solvent polarityHigh polarity improves nucleophilicity
Reaction time>12 hours for complete coupling
Temperature50–60°C balances rate vs. side reactions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

  • Core modifications : Synthesize analogs with varied substituents on the pyrazine (e.g., electron-withdrawing groups) or piperazine (e.g., aryl vs. alkyl substitutions).
  • Biological testing : Prioritize assays based on computational docking (e.g., targeting 5-HT1A receptors due to piperazine’s affinity). Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific toxicity .
    Key SAR Findings from Analogous Compounds :
  • Piperazine N-substitution enhances receptor selectivity .
  • Thioacetamide sulfur oxidation reduces bioavailability .

Q. What computational methods are suitable for predicting crystallographic disorders or polymorphs?

  • Hirshfeld surface analysis : Maps intermolecular interactions to predict packing motifs.
  • POLYMORPH PREDICTOR software : Screens for stable polymorphs using lattice energy calculations .

Methodological Notes

  • Data conflicts : Cross-validate crystallographic and spectroscopic data using complementary techniques (e.g., Raman spectroscopy for sulfur bonding analysis) .

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